4-chloro-N-[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]aniline
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Overview
Description
(E)-N-(4-CHLOROPHENYL)-1-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHANIMINE is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-CHLOROPHENYL)-1-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHANIMINE typically involves the reaction of 4-chlorobenzaldehyde with 4-fluoroanisole in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the imine bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors to optimize reaction times and yields. Additionally, the purification of the final product may involve techniques such as recrystallization or column chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-CHLOROPHENYL)-1-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHANIMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(E)-N-(4-CHLOROPHENYL)-1-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHANIMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-CHLOROPHENYL)-1-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHANIMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl) [4- (1-methylethoxy)phenyl]methanone
- bis(4-chlorophenyl)methanone
Uniqueness
(E)-N-(4-CHLOROPHENYL)-1-{4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHANIMINE is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C20H15ClFNO |
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Molecular Weight |
339.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-[4-[(4-fluorophenyl)methoxy]phenyl]methanimine |
InChI |
InChI=1S/C20H15ClFNO/c21-17-5-9-19(10-6-17)23-13-15-3-11-20(12-4-15)24-14-16-1-7-18(22)8-2-16/h1-13H,14H2 |
InChI Key |
DAGIGYCWPGGGGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
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